5-Amino-2-fluorobenzene-1-sulfonamide
Overview
Description
5-Amino-2-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H7FN2O2S. It is a derivative of benzenesulfonamide, where the amino group is positioned at the 5th carbon and the fluorine atom at the 2nd carbon of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 5-Amino-2-fluorobenzene-1-sulfonamide may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted benzenesulfonamides .
Scientific Research Applications
5-Amino-2-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activities by binding to the active sites, thereby blocking the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzenesulfonamide: Similar structure but with different positioning of the amino and fluorine groups.
N-Fluorobenzenesulfonimide: Contains a fluorine atom and a sulfonamide group but differs in its overall structure and reactivity.
Uniqueness
5-Amino-2-fluorobenzene-1-sulfonamide is unique due to its specific positioning of the amino and fluorine groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs .
Biological Activity
5-Amino-2-fluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Functional Groups:
- Amino Group (-NH2): Contributes to hydrogen bonding and interaction with biological targets.
- Fluoro Group (-F): Enhances lipophilicity and may influence the compound's interaction with enzymes.
- Sulfonamide Group (-SO2NH2): Known for its role in inhibiting bacterial dihydropteroate synthase, critical for folate synthesis.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfonamide group can inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes, including pH regulation and ion transport. The amino group facilitates binding to active sites of target proteins through hydrogen bonding, potentially modulating their activity .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. It acts primarily by inhibiting bacterial growth through interference with folate synthesis pathways. This mechanism is common among sulfonamides, making them effective against a range of bacterial infections .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the activation of apoptotic pathways, leading to significant increases in apoptotic cell populations compared to controls .
Table 2: Apoptotic Induction by Sulfonamide Derivatives
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumorigenesis. The IC50 values for inhibition of CA IX have been reported as low as 10.93 nM, indicating a strong selectivity over other isoforms like CA II .
Table 3: Inhibition Potency Against Carbonic Anhydrases
Enzyme Type | IC50 (nM) | Selectivity Ratio | Reference |
---|---|---|---|
Carbonic Anhydrase IX | 10.93 | High | |
Carbonic Anhydrase II | 1,550 | Low |
Study on Antibacterial Efficacy
In a controlled study involving various bacterial strains, the efficacy of this compound was tested against resistant strains of Staphylococcus aureus. Results indicated that the compound exhibited significant antibacterial activity, suggesting potential use in treating resistant infections .
Study on Cancer Cell Lines
A recent investigation into the effects of sulfonamide derivatives on MDA-MB-231 cells revealed that treatment with these compounds led to a marked increase in apoptotic cells, supporting their potential role as anticancer agents .
Properties
IUPAC Name |
5-amino-2-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBQDBDKURHTCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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